molecular formula C27H32N4O3S B5458936 1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B5458936
M. Wt: 492.6 g/mol
InChI Key: XCMPQPRDWOFQEL-UHFFFAOYSA-N
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Description

1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a triazino-benzoxazepine core

Properties

IUPAC Name

1-[6-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-15(32)31-20-12-10-9-11-17(20)21-23(28-25(35-8)30-29-21)34-24(31)16-13-18(26(2,3)4)22(33)19(14-16)27(5,6)7/h9-14,24,33H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMPQPRDWOFQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of the 3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL Group: This step may involve a substitution reaction where the phenyl group is introduced to the core structure.

    Addition of the METHYLSULFANYL Group: This step typically involves the use of methylating agents under specific conditions to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its triazino-benzoxazepine core, which imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

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